molecular formula C9H18O4 B8738345 Ethyl 2-((5-hydroxypentyl)oxy)acetate CAS No. 106555-77-5

Ethyl 2-((5-hydroxypentyl)oxy)acetate

Cat. No. B8738345
M. Wt: 190.24 g/mol
InChI Key: QUTYILATCYAWNL-UHFFFAOYSA-N
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Patent
US05488140

Procedure details

58 g (0.21 mol) of benzyl 5-ethoxycarbonylmethoxypentyl ether am dissolved in 580 ml of tetrahydrofuran and the solution is hydrogenate under normal pressure at room temperature by addition of 5.8 g of 10% Pd/C as catalyst. Upon cessation of hydrogenation, the catalyst is removed by filtration and the filtrate is concentrated by evaporation. Distillation of the residue gives 5-ethoxycarbonylmethoxypentanol as a colourless liquid of b.p. 107°-111° C./2.10-2 torr.
Name
benzyl 5-ethoxycarbonylmethoxypentyl ether
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13]CC1C=CC=CC=1)=[O:5])[CH3:2]>O1CCCC1.[Pd]>[CH2:1]([O:3][C:4]([CH2:6][O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[O:5])[CH3:2]

Inputs

Step One
Name
benzyl 5-ethoxycarbonylmethoxypentyl ether
Quantity
58 g
Type
reactant
Smiles
C(C)OC(=O)COCCCCCOCC1=CC=CC=C1
Name
Quantity
580 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon cessation of hydrogenation, the catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)COCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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